molecular formula C11H10N6O2S B2837278 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide CAS No. 2034280-05-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide

Cat. No. B2837278
CAS RN: 2034280-05-0
M. Wt: 290.3
InChI Key: VXWWCTXGGVTFHD-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their versatile applications in scientific research, ranging from drug development to material synthesis.


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of triazolopyrazines is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure enables diverse applications due to its ability to bind with a variety of enzymes and receptors in biological systems .


Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be modified by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Fluoro-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide, are available . It has a density of 1.6±0.1 g/cm^3, a molar refractivity of 72.6±0.5 cm^3, and a polar surface area of 92 Å^2 .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole which are used as antifungal .

Anticancer Activity

The compound with most potential, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . It also possessed superior c-Met kinase inhibition ability at the nanomolar level .

Antioxidant Activity

Triazole derivatives have been reported to possess antioxidant potential . The literature-based design of triazole moiety is present in Fig 1 .

Antiviral Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antiviral . The literature-based design of triazole moiety is present in Fig 1 .

Anti-inflammatory Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . The commercially available triazole-containing drugs are used as anti-inflammatory .

Analgesic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic . The commercially available triazole-containing drugs are used as analgesic .

Antiepileptic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drugs are rufinamide which is used as antiepileptic .

Future Directions

The future directions in the research of triazolopyrazines involve the development of new derivatives with enhanced biological activities . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .

properties

IUPAC Name

2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-6-14-7(5-20-6)10(18)13-4-8-15-16-9-11(19)12-2-3-17(8)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWCTXGGVTFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide

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